molecular formula C6H6FN3O3 B13439148 N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide

N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide

Cat. No.: B13439148
M. Wt: 187.13 g/mol
InChI Key: YCOVOIDNPFNHIA-UHFFFAOYSA-N
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Description

N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide is a fluorinated pyrimidine derivative structurally related to 5-fluorouracil (5-FU), a well-known chemotherapeutic agent. The compound features an acetamide group attached to the 1-position of a 5-fluoro-2,4-dioxopyrimidine scaffold.

Properties

Molecular Formula

C6H6FN3O3

Molecular Weight

187.13 g/mol

IUPAC Name

N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide

InChI

InChI=1S/C6H6FN3O3/c1-3(11)9-10-2-4(7)5(12)8-6(10)13/h2H,1H3,(H,9,11)(H,8,12,13)

InChI Key

YCOVOIDNPFNHIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C=C(C(=O)NC1=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide typically involves the reaction of 5-fluorouracil with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .

Scientific Research Applications

N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide involves its interaction with specific molecular targets. In the context of its anticancer properties, it inhibits the enzyme thymidylate synthase, leading to the disruption of DNA synthesis in cancer cells. This inhibition prevents the proliferation of cancer cells and induces apoptosis .

Comparison with Similar Compounds

Pyrimidine-Based Acetamide Derivatives

Pyrimidine rings are common in bioactive molecules due to their ability to mimic nucleic acid components. Below are key analogs:

Compound Name/Structure Key Features Biological Activity Reference
N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide 5-FU core with acetamide substituent Synthetic intermediate for Ru(II) complexes (e.g., L1 and L2)
2-(2,4-Dioxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide Trifluoroethyl group enhances lipophilicity Physicochemical properties: Molecular formula C8H8F3N3O3, molar mass 251.16 g/mol
N-(4-(1H-pyrazol-1-yl)phenyl)acetamide Pyrazole-phenyl hybrid Isolated from Agriophyllum squarrosum; potential natural product lead

Structural Insights :

  • The trifluoroethyl group in may improve metabolic stability compared to the parent compound.
  • Pyrimidine-acetamide hybrids like L1 and L2 () form coordination complexes with ruthenium, hinting at applications in catalysis or metal-based therapeutics .

Heterocyclic-Linked Acetamides

Incorporation of heterocycles (e.g., triazole, thiadiazole) enhances target selectivity and potency:

Compound Name/Structure Heterocycle Type Biological Activity Key Data Reference
N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide (63) Thiadiazole Cytotoxicity against MCF-7 breast cancer cells Structure-activity data in Table S1 ()
N-(2-chloro-5-fluorophenyl)-2-(3-isobutyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide Thienopyrimidine Not specified (structural analog) RN: 1260928-89-9
Triazole-benzothiazole acetamide hybrids Triazole MAO-B and BChE inhibition IC50 values in nanomolar range for neurodegenerative targets

Functional Insights :

  • Thiadiazole derivatives (e.g., compound 63) show promise in oncology, with structural modifications (e.g., sulfanyl groups) enhancing cytotoxicity .
  • Triazole-linked acetamides exhibit polypharmacological activity against enzymes implicated in Parkinson’s disease (PD) and Alzheimer’s disease (AD) .

Substituted Phenyl Acetamides

Substituents on the phenyl ring modulate electronic properties and bioactivity:

Compound Name/Structure Substituents Biological Activity Key Data Reference
N-(3,5-difluorophenyl)-2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)acetamide (47) Difluorophenyl, benzothiazole Antimicrobial (gram-positive bacteria) Comparable to standard antibiotics
N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) Methoxyphenyl, quinazoline Anticancer (HCT-1, MCF-7 cells) IC50 < 10 µM
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) Piperazinyl Anti-hypernociceptive (inflammatory pain) Superior to paracetamol in rodent models

Activity Trends :

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance antimicrobial activity by improving membrane penetration .
  • Methoxy and morpholine groups in compound 40 improve solubility and kinase inhibition, critical for anticancer effects .

Physicochemical and Structural Comparisons

Property/Parameter This compound 2-(2,4-Dioxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide N-(3-chloro-4-hydroxyphenyl)acetamide
Molecular Formula C7H6FN3O3 C8H8F3N3O3 C8H7ClN2O2
Molar Mass (g/mol) 199.14 251.16 198.61
Key Functional Groups Fluoro-dioxopyrimidine, acetamide Trifluoroethyl, dioxopyrimidine Chlorophenol, acetamide

Notable Observations:

  • Chlorophenol derivatives () are photodegradation products of paracetamol, highlighting stability challenges in acetamide design .

Biological Activity

N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article explores its biological activity, synthesis, structural characteristics, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with a fluorine atom and an acetamide group. Its molecular formula is C6H6FN3O2C_6H_6FN_3O_2, with a molecular weight of approximately 172.14 g/mol. The presence of fluorine enhances the compound's metabolic stability and bioavailability, making it a promising candidate for drug development.

Biological Activity

The primary biological activity associated with this compound is its antitumor potential . Compounds structurally similar to this compound have been shown to inhibit enzymes involved in cancer cell proliferation. The following table summarizes some key findings related to its biological activity:

Activity Description Reference
Antitumor ActivityExhibits potential as an antitumor agent by inhibiting cancer cell proliferation.
Enzyme InhibitionMay interact with enzymes linked to nucleic acid synthesis and repair mechanisms.
CytotoxicityPreliminary studies indicate varying levels of cytotoxicity against different cancer cell lines.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Interaction : The compound is believed to bind to specific enzymes that play crucial roles in nucleic acid metabolism, potentially leading to the inhibition of cancer cell growth.
  • Metabolic Stability : The fluorine substitution enhances the compound's stability in biological systems, allowing for prolonged action at target sites.
  • Cell Proliferation Inhibition : Studies have shown that similar compounds can significantly reduce cell proliferation rates in various cancer cell lines.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Study on Antitumor Efficacy : A study published in PubMed demonstrated that analogs of this compound showed significant growth inhibition in L1210 mouse leukemia cells with IC50 values in the nanomolar range . This suggests a strong potential for further development as an anticancer agent.
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of related compounds on HeLa cells using MTT assays. Results indicated a dose-dependent increase in cytotoxicity, with significant effects observed at concentrations above 256 µg/mL .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Unique Aspects
5-FluorouracilPyrimidine base with fluorineEstablished anticancer drug
N-(4-methyl-2-oxochromen-7-yl)acetamideChromene ring fused with acetamideDifferent aromatic system
2-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-N-hydroxyacetamideHydroxyl group additionIncreased polarity and potential solubility

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